A Technical Guide to the Structural Elucidation of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid
A Technical Guide to the Structural Elucidation of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Furazan derivatives, in particular, are of significant interest due to their diverse biological activities and applications as energetic materials. This in-depth technical guide presents a systematic and multi-technique approach to the complete structural characterization of a novel furazan derivative, 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid. This document moves beyond a simple recitation of methods, providing the causal logic behind experimental choices and describing each protocol as a self-validating system. Through a combination of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) techniques, we will assemble a complete and unambiguous structural portrait of the target molecule. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance comprehension.
Introduction and Strategic Overview
The compound , 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid, presents a unique structural puzzle. It combines a highly substituted furazan (1,2,5-oxadiazole) ring with a flexible ethylamino side chain and a carboxylic acid moiety. The furazan ring itself is an electron-deficient system, and its substituents are expected to significantly influence the molecule's overall chemical and physical properties. While literature on the parent 4-aminofurazan-3-carboxylic acid exists, the specific N-alkylation with a hydroxyethyl group necessitates a full, de novo structural confirmation.[1][2]
Our approach is predicated on a logical, stepwise accumulation of evidence. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data from all methods provides the final, validated structure. The workflow is designed to be efficient and definitive, minimizing ambiguity at each stage.
Caption: A logical workflow for the structural elucidation process.
Mass Spectrometry: Establishing the Foundation
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[3][4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 0.1-0.5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample must be fully dissolved to ensure proper ionization.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is chosen for its soft ionization, which is likely to preserve the molecular ion.
-
Ionization Mode: Acquire data in both positive and negative ion modes. The carboxylic acid suggests negative mode ([M-H]⁻) will be strong, while the amine functionality suggests positive mode ([M+H]⁺) is also possible.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a standard calibration mixture to guarantee mass accuracy below 5 ppm. This is a critical self-validating step.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition based on this accurate mass. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.
Expected Data and Interpretation
The proposed structure, C₅H₇N₃O₄, has a calculated monoisotopic mass of 189.0437 Da.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₅H₇N₃O₄ | Hypothesis based on name |
| Calculated Monoisotopic Mass | 189.0437 Da | Theoretical target mass |
| Observed [M+H]⁺ Ion | 190.0510 Da (within 5 ppm) | Confirmation of MW in positive mode |
| Observed [M-H]⁻ Ion | 188.0364 Da (within 5 ppm) | Confirmation of MW in negative mode |
| Fragmentation Analysis (MS/MS) | See below | Provides structural fragment information |
Fragmentation analysis (MS/MS) of the parent ion (m/z 190.0510) would be expected to show characteristic losses.[5][6] For instance, the loss of water (-18 Da) from the hydroxyl group, the loss of CO₂ (-44 Da) from the carboxylic acid, and cleavage of the ethylamino side chain are all plausible fragmentation pathways that would provide strong evidence for the proposed structure.[5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups predicted by the hypothesized structure.[7] The presence of O-H, N-H, C=O, and C=N bonds will each give rise to characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O. This step is essential for data integrity.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and normalize the spectrum.
Expected Data and Interpretation
The IR spectrum should display a combination of signals characteristic of a secondary amine, a carboxylic acid, and an alcohol.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3200-3500 (broad) | O-H stretch | Alcohol & Carboxylic Acid | Confirms hydroxyl group; often overlaps with N-H |
| 3300-3400 (medium) | N-H stretch | Secondary Amine | Confirms the -NH- linkage |
| 2850-3000 | C-H stretch | Aliphatic (CH₂) | Confirms the ethyl side chain |
| 1680-1720 (strong) | C=O stretch | Carboxylic Acid | Strong evidence for the carboxyl group |
| 1550-1640 | C=N / N=O stretch | Furazan Ring | Characteristic of the heterocyclic ring system |
| 1210-1320 | C-O stretch | Carboxylic Acid / Alcohol | Supports the presence of these groups |
The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected in the solid state for this molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[10][11][12] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[13][14]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar compounds and to avoid exchange of the acidic O-H and N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] It is essential for mapping out the spin systems, such as the ethyl chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached (one-bond correlation).[13][15] This is the primary method for assigning carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13][16] It is the key to connecting the different fragments of the molecule, such as linking the ethyl side chain to the furazan ring.
Expected Data and Spectral Assignments
Based on the proposed structure, we can predict the expected NMR signals. The following tables summarize the anticipated chemical shifts and correlations.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |
| 1 (COOH) | ~13.0 (br s, 1H) | ~160 | - |
| 2 (C-COOH) | - | ~145 | - |
| 3 (C-NH) | - | ~155 | - |
| 4 (NH) | ~6.5 (br t, 1H) | - | - |
| 5 (-NH-CH₂ -) | ~3.5 (q, 2H) | ~45 | Negative |
| 6 (-CH₂ -OH) | ~3.7 (t, 2H) | ~60 | Negative |
| 7 (OH) | ~5.0 (t, 1H) | - | - |
| Note: Chemical shifts are estimates and can vary. Multiplicity: s=singlet, t=triplet, q=quartet, br=broad. |
2D NMR Correlation Analysis:
The definitive structure is pieced together using the correlations from the 2D spectra.
Caption: Key expected COSY and HMBC correlations for structural assembly.
-
COSY: A cross-peak will be observed between the NH proton (H4) and the adjacent methylene protons (-NH -CH₂ -, H5). Another clear correlation will exist between the two methylene groups (-CH₂ -CH₂ -, H5 and H6), confirming the ethyl fragment. A correlation between the hydroxyl proton (H7) and its adjacent methylene (H6) should also be visible.
-
HSQC: This will unambiguously link the proton signal at ~3.5 ppm to the carbon at ~45 ppm (C5) and the proton at ~3.7 ppm to the carbon at ~60 ppm (C6).
-
HMBC: This is the final and most critical piece of evidence. We expect to see the following key long-range correlations:
-
The NH proton (H4) will show a correlation to the furazan ring carbon it is attached to (C3) and to the first carbon of the ethyl chain (C5), definitively linking the side chain to the ring.
-
The methylene protons on the ethyl chain (H5) will show a correlation back to the furazan carbon (C3).
-
The methylene protons (H5) will also show a correlation to the other methylene carbon (C6), and vice versa (H6 to C5).
-
Crucially, no proton signals will show correlations to the quaternary carboxylic carbon (C1) or the other quaternary furazan carbon (C2), confirming their substitution pattern.
-
Data Synthesis and Conclusion
The structural elucidation of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is achieved through the systematic integration of multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of all requisite functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of every proton and carbon atom and confirms the connectivity between the furazan core and its substituents. The convergence of these independent datasets provides a self-validating and trustworthy final structure, ready for further investigation in drug development or materials science applications.
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